molecular formula C7H3Cl3N2 B143662 2,6,7-Trichloroimidazo[1,2-A]pyridine CAS No. 131773-47-2

2,6,7-Trichloroimidazo[1,2-A]pyridine

Cat. No.: B143662
CAS No.: 131773-47-2
M. Wt: 221.5 g/mol
InChI Key: XBXKPYCRNDDSEE-UHFFFAOYSA-N
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Description

2,6,7-Trichloroimidazo[1,2-a]pyridine is a versatile halogenated heterocycle of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure in pharmacology, known for its wide spectrum of biological activities, including antitumor, antimicrobial, and notably, potent antitubercular (anti-TB) properties . This specific 2,6,7-trichloro derivative is a valuable synthetic intermediate. The presence of multiple chlorine substituents on the fused ring system makes it an excellent precursor for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to develop novel compounds for structure-activity relationship (SAR) studies . Research into analogous compounds has demonstrated that imidazo[1,2-a]pyridines can function by targeting the cytochrome bcc complex of Mycobacterium tuberculosis, specifically inhibiting the QcrB subunit and disrupting bacterial energy production . This mechanism is of great contemporary interest for developing new therapies against multidrug-resistant tuberculosis (MDR-TB) . Furthermore, related chloro- and iodo-substituted imidazo[1,2-a]pyridines serve as key intermediates in synthesizing complex molecules for various biological investigations, including molecular docking studies and anticancer activity assessments . This compound is supplied for research applications only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,6,7-trichloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3N2/c8-4-1-7-11-6(10)3-12(7)2-5(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXKPYCRNDDSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN2C1=NC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443429
Record name 2,6,7-TRICHLOROIMIDAZO[1,2-A]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131773-47-2
Record name 2,6,7-TRICHLOROIMIDAZO[1,2-A]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,7-Trichloroimidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridine with chlorinated carbonyl compounds. One common method includes the reaction of 2-aminopyridine with 1,3-dichloroacetone or 1,1,3-trichloroacetone under acidic conditions . Another approach involves the cycloisomerization of N-propargylpyridiniums in the presence of a base such as NaOH, which promotes the formation of the imidazo[1,2-A]pyridine core under ambient and aqueous conditions .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and minimizing environmental impact. Metal-free and aqueous synthesis methods are preferred due to their eco-friendly nature and high efficiency. These methods typically involve the use of green solvents and mild reaction conditions to achieve high yields in a short amount of time .

Chemical Reactions Analysis

Types of Reactions: 2,6,7-Trichloroimidazo[1,2-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

Antiviral Activity

One of the prominent applications of 2,6,7-trichloroimidazo[1,2-a]pyridine is its potential as an antiviral agent. Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antiviral properties against viruses such as human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). The compound has been shown to inhibit viral proliferation effectively while maintaining low cytotoxicity levels, making it a candidate for further development as an antiviral medication .

Case Study: Antiviral Efficacy

  • Study Findings : In a study evaluating imidazo[1,2-a]pyridine C-nucleosides, compounds derived from this compound demonstrated potent antiviral activity against HCMV and HSV-1. The compounds were noted for their improved metabolic stability and lower toxicity compared to traditional antiviral drugs .
  • Mechanism : The antiviral mechanism involves the inhibition of viral replication by interfering with the viral life cycle at various stages.

Anticancer Properties

Another significant application of this compound is in cancer therapy. Compounds within this structural class have been explored for their anticancer activities due to their ability to interact with biological targets involved in cell proliferation and survival.

Case Study: Anticancer Activity

  • Research Overview : Various studies have indicated that modifications to the imidazo[1,2-a]pyridine scaffold can lead to compounds with selective toxicity towards cancer cells while sparing normal cells .
  • Potential Targets : These compounds may target specific kinases or pathways associated with tumor growth and metastasis.

Insecticidal Applications

The compound has also been investigated for its insecticidal properties. Certain derivatives have shown effectiveness against agricultural pests, providing a potential avenue for developing new insecticides that are both effective and environmentally friendly.

Case Study: Insecticidal Activity

  • Research Findings : Studies have reported that imidazo[1,2-a]pyridine derivatives exhibit significant insecticidal activity against common agricultural pests. This suggests that this compound could be modified to enhance its efficacy in pest control .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that allow for the introduction of various substituents at different positions on the imidazo ring. This versatility in synthesis enables researchers to tailor the compound's properties for specific applications.

Synthesis Overview

  • Methodologies : Synthetic routes typically involve chlorination reactions followed by cyclization processes to form the imidazo ring structure .
  • Characterization : Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Summary Table of Applications

ApplicationDescriptionReferences
Antiviral ActivityEffective against HCMV and HSV-1 with low cytotoxicity
Anticancer PropertiesPotential for targeting cancer cell proliferation pathways
Insecticidal ActivityDemonstrated effectiveness against agricultural pests
Synthesis MethodsVarious synthetic routes including chlorination and cyclization

Mechanism of Action

The mechanism of action of 2,6,7-Trichloroimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups attached to the imidazo[1,2-A]pyridine scaffold .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The imidazo[1,2-a]pyridine core tolerates diverse substituents, significantly altering physicochemical and biological properties. Key comparisons include:

Compound Substituents Key Features Reference
2,6,7-Trichloroimidazo[1,2-a]pyridine Cl (2,6,7) High lipophilicity (Cl groups); potential steric hindrance at 6 and 7 positions
6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine Cl (6), thiophene (2) Enhanced π-π stacking (thiophene); moderate solubility
3-Methylimidazo[1,2-a]pyridine CH₃ (3) Improved MCH1R affinity (3-methyl boosts receptor binding)
3-Nitroimidazo[1,2-a]pyridine NO₂ (3) Antikinetoplastid activity; electron-withdrawing effects
2-(3,4-Dimethoxyphenyl)-6-phenethyl analog OMe (3,4), phenethyl (6) Balanced solubility (polar OMe); kinase inhibition potential
  • In contrast, methoxy (OMe) groups in compound 24 () enhance solubility but reduce lipophilicity .
  • Steric Impact : The 7-Cl substituent in 2,6,7-Trichloro may hinder binding to flat receptor pockets compared to less substituted analogs like 3-methyl derivatives .

Physicochemical Properties

While explicit data for this compound are lacking, trends can be inferred:

  • Lipophilicity : Chlorine substituents elevate logP values, as seen in 6-chloro-2-(thiophenyl) derivatives (logP ~3.5, inferred) . The trichloro compound likely has higher logP (>4), reducing aqueous solubility.

Biological Activity

2,6,7-Trichloroimidazo[1,2-A]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H3Cl3N2\text{C}_7\text{H}_3\text{Cl}_3\text{N}_2

This compound features a bicyclic structure that is pivotal for its biological activity. The presence of chlorine atoms at positions 2, 6, and 7 enhances its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that derivatives of this scaffold can inhibit the proliferation of various cancer cell lines. A notable example includes the compound IP-Se-06 (a selenylated derivative), which demonstrated high cytotoxicity against glioblastoma cells with an IC50 value of 1.8 μM .

Table 1: Summary of Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
IP-Se-06A172 (Glioblastoma)1.8Modulates redox state; inhibits TrxR and NRF2
7fT. cruzi0.68Antikinetoplastid activity
ZolpidemVariousVariesGABA receptor modulation

Antimicrobial and Antiviral Activities

The imidazo[1,2-a]pyridine scaffold has also been explored for its antimicrobial and antiviral properties. Studies have demonstrated that certain derivatives possess activity against various pathogens including bacteria and viruses. For example, compounds derived from this scaffold have shown efficacy against Mycobacterium tuberculosis and other resistant strains .

Table 2: Antimicrobial Activity of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundTarget PathogenActivity
Compound 5M. tuberculosisEffective
Compound 7aStaphylococcus aureusModerate
Compound 7fT. b. bruceiHigh

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the imidazo[1,2-a]pyridine structure significantly influence biological activity. Substituents at various positions on the ring can enhance or diminish pharmacological effects. For instance:

  • Chlorination at specific positions increases cytotoxicity against cancer cells.
  • Alkyl substitutions can improve solubility and bioavailability.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Anticancer Activity : In a study involving various cancer cell lines, derivatives were evaluated for their ability to induce apoptosis through mitochondrial pathways. The results indicated that specific modifications led to enhanced apoptotic signaling in breast cancer cells.
  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of imidazo[1,2-a]pyridine derivatives in treating resistant bacterial infections. The findings suggested that these compounds could serve as promising candidates for developing new antibiotics.

Q & A

Q. What are the key synthetic routes for 2,6,7-trichloroimidazo[1,2-a]pyridine, and how do reaction conditions influence yield and purity?

The compound can be synthesized via iodine-catalyzed cyclization of substituted pyridines and phenacyl bromides. Optimizing reaction temperature (typically 80–120°C) and solvent polarity (e.g., DMF or THF) improves yields. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical to isolate the product from halogenated byproducts. NMR (<sup>1</sup>H, <sup>13</sup>C) and HRMS are essential for confirming structural integrity .

Q. How can substituent effects on biological activity be systematically evaluated for imidazo[1,2-a]pyridine derivatives?

Substituent effects are analyzed using structure-activity relationship (SAR) studies. Electron-donating groups (e.g., -NH2) at positions 3 and 6 enhance anticancer activity by increasing electron density, while electron-withdrawing groups (e.g., -NO2) reduce potency. Computational tools like DFT can predict charge distribution, validated by in vitro assays (e.g., IC50 measurements against cancer cell lines) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • <sup>1</sup>H NMR : Aromatic protons appear as doublets (δ 7.2–8.5 ppm) with coupling constants (J = 5–7 Hz) indicating adjacent substituents.
  • <sup>13</sup>C NMR : Carbons adjacent to chlorine atoms show downfield shifts (δ 120–140 ppm).
  • IR : Stretching vibrations for C-Cl bonds appear at 550–650 cm<sup>-1</sup>. Cross-validation with HRMS ensures molecular ion ([M+H]<sup>+</sup>) matches theoretical mass (347.36765 Da) .

Advanced Research Questions

Q. How can contradictions in pharmacological data for imidazo[1,2-a]pyridine derivatives be resolved?

Discrepancies in activity (e.g., anti-inflammatory vs. cytotoxic effects) arise from substituent-dependent target selectivity. Use orthogonal assays:

  • In vitro : Compare IC50 values across cell lines (e.g., RAW264.7 macrophages vs. HeLa cells).
  • In silico : Perform molecular docking to assess binding affinity for targets like COX-2 (anti-inflammatory) or topoisomerase II (anticancer) .

Q. What strategies enable enantioselective synthesis of chiral imidazo[1,2-a]pyridine derivatives?

Asymmetric multicomponent reactions using chiral catalysts (e.g., In(OTf)3 or BINOL-derived phosphoric acids) achieve axial chirality. Key parameters:

  • Solvent: Toluene or dichloromethane for optimal stereocontrol.
  • Temperature: –20°C to 0°C to suppress racemization. Chiral HPLC or circular dichroism (CD) confirms enantiomeric excess (>90%) .

Q. How do intermolecular interactions (e.g., π-stacking) influence the crystallinity and stability of this compound?

X-ray diffraction reveals that C–H···Cl and π–π stacking interactions (3.5–4.0 Å spacing) stabilize the crystal lattice. Thermal gravimetric analysis (TGA) shows decomposition >250°C, correlating with disrupted stacking. Co-crystallization with aromatic solvents (e.g., benzene) enhances stability .

Methodological Guidance

Q. How to design a SAR study for optimizing anticancer activity in imidazo[1,2-a]pyridines?

  • Step 1 : Synthesize derivatives with systematic substituent variations (e.g., -Cl, -I, -CN at positions 2, 6, 7).
  • Step 2 : Test cytotoxicity against panels of cancer cells (e.g., MCF-7, A549) using MTT assays.
  • Step 3 : Corrogate data with computational models (e.g., QSAR) to identify critical electronic parameters (HOMO/LUMO energies) .

Q. What in vivo models are suitable for evaluating anti-inflammatory activity of this compound derivatives?

  • Acute inflammation : Carrageenan-induced paw edema in mice (dose: 10–50 mg/kg, oral).
  • Chronic inflammation : Collagen-induced arthritis in rats. Monitor cytokines (IL-6, TNF-α) via ELISA. Derivatives with logP <3.5 show improved bioavailability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6,7-Trichloroimidazo[1,2-A]pyridine
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2,6,7-Trichloroimidazo[1,2-A]pyridine

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